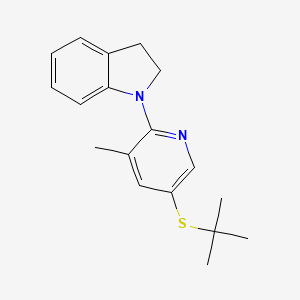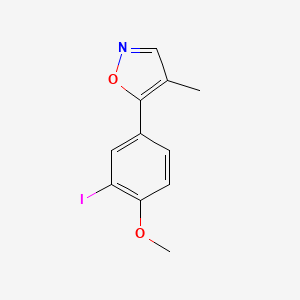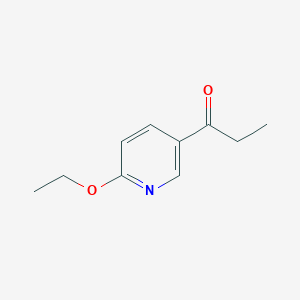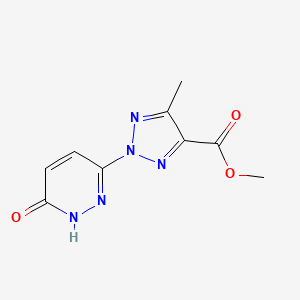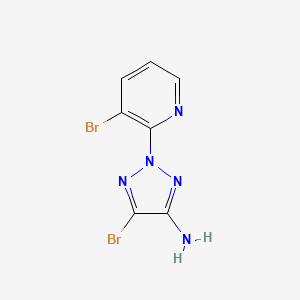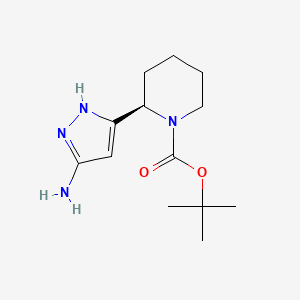![molecular formula C13H7BrFNO B11801881 7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole is a heterocyclic compound that features a benzoisoxazole core substituted with bromine and fluorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-bromophenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired benzoisoxazole derivative . The reaction conditions often require controlled temperatures and the use of solvents like chloroform or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzoisoxazole compounds.
Applications De Recherche Scientifique
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another heterocyclic compound with similar structural features.
Fluoroisoxazoles: Compounds with a fluorine atom on the isoxazole ring.
Uniqueness
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorophenyl groups makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H7BrFNO |
|---|---|
Poids moléculaire |
292.10 g/mol |
Nom IUPAC |
7-bromo-3-(4-fluorophenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C13H7BrFNO/c14-11-3-1-2-10-12(16-17-13(10)11)8-4-6-9(15)7-5-8/h1-7H |
Clé InChI |
VAZPRQXFCXCBBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)ON=C2C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



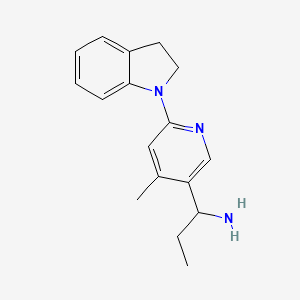

![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
